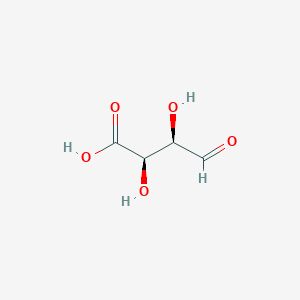

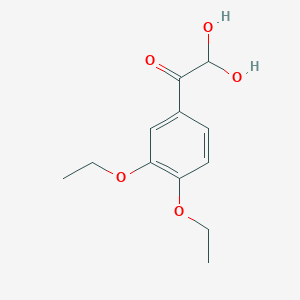

(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid, also known as (2R,3R)-tartaric acid, is a naturally occurring organic compound. It is a white crystalline solid that is soluble in water and has a molecular formula of C₄H₆O₆. This compound is widely found in various plants, particularly in grapes, and is commonly used in the food and pharmaceutical industries due to its antioxidant properties and ability to act as a chiral resolving agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the fermentation of glucose by certain strains of bacteria or yeast, which produce the compound as a metabolic byproduct. Another method involves the chemical synthesis from maleic acid or fumaric acid through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound typically involves the fermentation process due to its cost-effectiveness and high yield. The fermentation broth is then subjected to purification processes such as crystallization and filtration to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxalic acid.

Reduction: Reduction of the compound can yield dihydroxybutanoic acid.

Esterification: It reacts with alcohols to form esters.

Complexation: It forms complexes with metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are employed.

Complexation: Metal salts such as calcium chloride (CaCl₂) are used.

Major Products

Oxalic acid: from oxidation.

Dihydroxybutanoic acid: from reduction.

Esters: from esterification reactions.

Metal complexes: from complexation reactions.

Applications De Recherche Scientifique

(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid has numerous applications in scientific research:

Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.

Biology: Acts as an antioxidant, protecting cells from oxidative stress.

Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.

Industry: Employed in the food industry as an acidulant and preservative.

Mécanisme D'action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. Additionally, its ability to form complexes with metal ions plays a role in its stabilizing effects in pharmaceutical formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-2,3-dihydroxy-4-oxobutanoic acid: The enantiomer of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid.

(2R,3S)-2,3-dihydroxy-4-oxobutanoic acid: A diastereomer with different physical and chemical properties.

(2S,3R)-2,3-dihydroxy-4-oxobutanoic acid: Another diastereomer.

Uniqueness

This compound is unique due to its specific chiral configuration, which makes it highly effective as a chiral resolving agent. Its antioxidant properties and ability to form stable complexes with metal ions further distinguish it from its isomers and other similar compounds.

Propriétés

Formule moléculaire |

C4H6O5 |

|---|---|

Poids moléculaire |

134.09 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9)/t2-,3+/m0/s1 |

Clé InChI |

JYPFTOPPKDHQEW-STHAYSLISA-N |

SMILES isomérique |

C(=O)[C@@H]([C@H](C(=O)O)O)O |

SMILES canonique |

C(=O)C(C(C(=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)

![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)